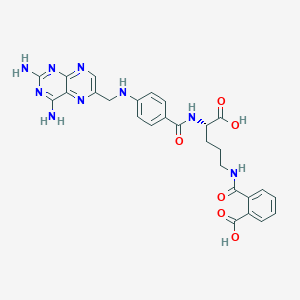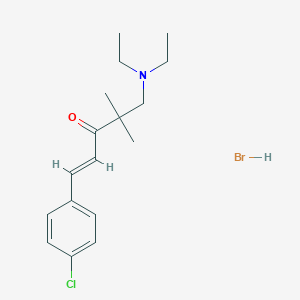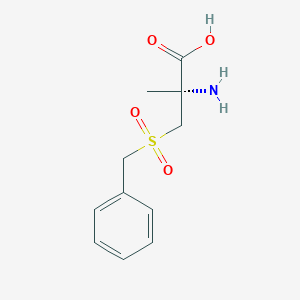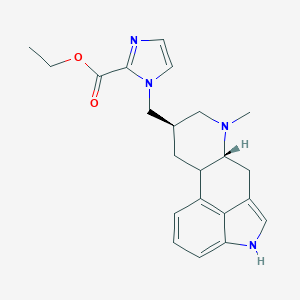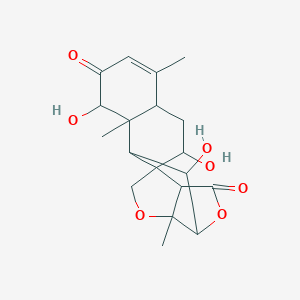![molecular formula C14H19NO2 B219717 2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol CAS No. 112661-59-3](/img/structure/B219717.png)
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and is commonly referred to as "compound X" in the scientific community.
Applications De Recherche Scientifique
Asymmetric Synthesis and Applications
The compound has been utilized in asymmetric synthesis studies. For instance, Meilert, Pettit, and Vogel (2004) explored its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are important in pharmaceutical research. Their work demonstrated high stereo- and enantioselectivity in the synthesis processes, contributing to advancements in the efficient production of complex molecular structures with potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).
Synthesis of Epoxy Group-Containing Compounds
Research by Dmitrieva, Nikitina, Albanov, and Nedolya (2005) involved the compound in reactions leading to the formation of epoxy group-containing compounds. Their study provided insights into the transformation of these compounds under various conditions, which is significant in the development of materials and chemicals with industrial applications (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Marine Biology and Cancer Research
In marine biology and cancer research, the compound has been investigated for its cytotoxicity towards marine P388 lymphocytic leukemia and human cancer cell lines. The study by Meilert, Pettit, and Vogel (2004) demonstrated the potential of derivatives of this compound in inhibiting cancer cell growth, highlighting its relevance in oncology research (Meilert, Pettit, & Vogel, 2004).
Exploration in Organic Chemistry
Furthermore, the compound's structure and reactivity have been explored in various organic chemistry studies, contributing to a deeper understanding of complex organic synthesis processes. This includes research on oxetane formation, vinyl ethers, and the synthesis of glycerin carbonate-based intermediates, which are critical in the development of new organic synthesis methodologies and materials (Mosimann & Vogel, 2000); (Benyahya et al., 2011).
Propriétés
Numéro CAS |
112661-59-3 |
|---|---|
Nom du produit |
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[(13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15?,16?,18+,19?,20?/m0/s1 |
Clé InChI |
AIGZUIVVXKXMDB-KTMPAPRXSA-N |
SMILES isomérique |
C[C@@]12CC[C@H](C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES canonique |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
Synonymes |
stolonidiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

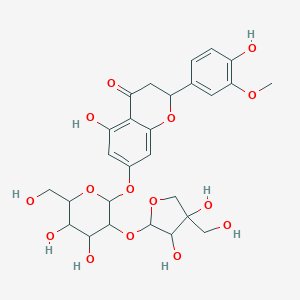
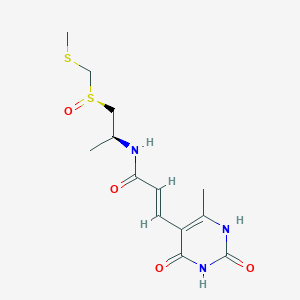
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
